molecular formula C12H13N5O2S B2758174 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 869068-13-3

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No. B2758174
M. Wt: 291.33
InChI Key: OEYAFZWGWDEKTL-UHFFFAOYSA-N
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Description

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide, also known as ATSA-1, is a small molecule compound that has gained attention for its potential therapeutic applications. It was first discovered in 2012 as a chemical inhibitor of the protein DJ-1, which is associated with Parkinson's disease. Since then, ATSA-1 has been the subject of numerous scientific studies investigating its synthesis, mechanism of action, and potential therapeutic benefits.

Scientific Research Applications

Antimicrobial Applications

A study by Baviskar, Khadabadi, and Deore (2013) synthesized a series of derivatives aiming to determine their antimicrobial activity. These compounds showed potential as antimicrobial agents against various bacterial and fungal strains, demonstrating the chemical's role in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Antiviral Research

Demchenko et al. (2020) explored the antiviral activity of 4,6-bis-ethylamino[1,3,5]triazine derivatives, highlighting the potential of these compounds in controlling viral diseases such as influenza A (H1N1) and possibly other viral infections (Demchenko et al., 2020).

Synthetic Chemistry and Structural Analysis

The structural analysis of derivatives offers insights into their synthesis and potential applications. For example, the crystal structure of certain derivatives has been determined, providing a foundation for further exploration of their biological activities and applications in drug development (Xiao-Qing Cai et al., 2009).

Pharmacological Potentials

Research on derivatives containing the triazinyl moiety has indicated their potential in various pharmacological areas, including as inhibitors of certain enzymes and in the treatment of specific health conditions. These studies underscore the broad applicability and interest in this compound and its derivatives within the scientific community, spanning from antimicrobial to antiviral activities and beyond (Shukla et al., 2012).

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-8-3-2-4-9(5-8)15-10(18)7-20-12-16-14-6-11(19)17(12)13/h2-6H,7,13H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYAFZWGWDEKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide

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